molecular formula C20H17OP B013936 (Triphenylphosphoranylidene)acetaldehyde CAS No. 2136-75-6

(Triphenylphosphoranylidene)acetaldehyde

Cat. No.: B013936
CAS No.: 2136-75-6
M. Wt: 304.3 g/mol
InChI Key: CQCAYWAIRTVXIY-UHFFFAOYSA-N
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Description

(Triphenylphosphoranylidene)acetaldehyde, also known as (Formylmethylene)triphenylphosphorane, is an organic phosphorus compound with the molecular formula C20H17OP. It is a solid substance that appears as a white to light yellow crystalline powder. This compound is notable for its use as a Wittig reagent, which is instrumental in the conversion of aldehydes and ketones to two-carbon homologated, α,β-unsaturated carbonyl compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Triphenylphosphoranylidene)acetaldehyde can be synthesized through the reaction of triphenylphosphine with acrolein. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the triphenylphosphine, which then reacts with acrolein to form the desired product. The reaction is carried out under inert conditions to prevent oxidation and degradation of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction is conducted under controlled temperatures and inert atmospheres to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

(Triphenylphosphoranylidene)acetaldehyde primarily undergoes Wittig reactions, where it acts as a reagent to form carbon-carbon double bonds. This compound can also participate in various other organic transformations, including oxidation and reduction reactions .

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include α,β-unsaturated carbonyl compounds, alcohols, and substituted phosphoranes, depending on the specific reagents and conditions used .

Scientific Research Applications

Wittig Reaction

The most prominent application of (Triphenylphosphoranylidene)acetaldehyde is in the Wittig reaction , which is utilized for synthesizing alkenes from aldehydes and ketones:

  • Mechanism: The ylide reacts with a carbonyl compound to form an alkene and triphenylphosphine oxide as a byproduct.
  • Example Reaction:
    RCHO+Ph3P=CHCHORCH=CHCHO+Ph3PORCHO+Ph_3P=CHCHO\rightarrow RCH=CHCHO+Ph_3PO

This reaction is essential for constructing complex organic molecules in pharmaceuticals and materials science.

Synthesis of Heterocycles

In addition to its role in the Wittig reaction, this compound is also used in synthesizing heterocyclic compounds. The nucleophilic properties of the ylide allow for alkylation and subsequent transformations that are crucial for developing new drugs and agrochemicals.

Synthesis of Vinyl Halides

A notable study demonstrated the use of this compound in synthesizing vinyl halides:

  • Methodology: The ylide was reacted with various carbonyl compounds, followed by halogenation.
  • Results: This process yielded vinyl halides efficiently, showcasing the versatility of this compound in producing valuable intermediates for further chemical transformations.

Development of Anticancer Agents

Research has explored using phosphonium ylides, including this compound derivatives, in developing anticancer agents:

  • Findings: Compounds derived from these ylides exhibited cytotoxic activity against various cancer cell lines, indicating potential therapeutic applications.
  • Conclusion: The ability to modify the ylide structure allows for tuning biological activity, which is critical in drug design.

Data Tables

Application AreaDescriptionKey Findings
Wittig ReactionFormation of alkenes from aldehydes and ketonesHigh yield and selectivity in alkene formation
Heterocycle SynthesisSynthesis of complex ring structuresEffective nucleophilic reactions
Anticancer Agent DevelopmentExploration of cytotoxic propertiesPromising activity against cancer cell lines

Mechanism of Action

The mechanism of action of (Triphenylphosphoranylidene)acetaldehyde in Wittig reactions involves the formation of a phosphonium ylide, which reacts with carbonyl compounds to form an oxaphosphetane intermediate. This intermediate then decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct. The molecular targets and pathways involved are primarily related to the formation and stabilization of the ylide and the subsequent reaction with carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

  • (Triphenylphosphoranylidene)acetone
  • (Carbethoxymethylene)triphenylphosphorane
  • Methyl (triphenylphosphoranylidene)acetate

Uniqueness

(Triphenylphosphoranylidene)acetaldehyde is unique due to its specific reactivity with aldehydes and ketones to form α,β-unsaturated carbonyl compounds. This reactivity is distinct from other similar compounds, which may have different substituents and therefore different reactivity profiles. For example, (Triphenylphosphoranylidene)acetone is used for the homologation of ketones, while (Carbethoxymethylene)triphenylphosphorane is used for ester homologation .

Biological Activity

(Triphenylphosphoranylidene)acetaldehyde, also known as 2-(Triphenylphosphoranylidene)acetaldehyde, is a compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a phosphoranylidene moiety, this compound is primarily used in organic synthesis and as a biochemical reagent. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antioxidant activity, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H17_{17}OP
  • Molecular Weight : 304.32 g/mol
  • Melting Point : 185-188 °C
  • Boiling Point : 486.9 °C
  • Density : 1.2 g/cm³
  • CAS Number : 2136-75-6

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating inhibitory effects.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) mg/L
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans8

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

The antioxidant properties of this compound have been explored using various in vitro assays. The compound's ability to scavenge free radicals was assessed through DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 (µM)
DPPH25
ABTS30

The IC50 values indicate that the compound exhibits moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers evaluated the efficacy of this compound against various pathogens. The findings revealed that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria and fungi. The study emphasized the potential for further development into therapeutic agents for treating infections caused by resistant organisms .
  • Antioxidant Mechanisms :
    Another research effort focused on elucidating the mechanisms behind the antioxidant activity of this compound. It was found that this compound effectively reduced oxidative stress markers in cell cultures exposed to harmful oxidants. This suggests a protective role in cellular environments prone to oxidative damage .
  • Synthesis and Biological Evaluation :
    A comprehensive synthesis route was developed for producing this compound, followed by biological evaluations that confirmed its efficacy as both an antimicrobial and antioxidant agent. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic applications of (triphenylphosphoranylidene)acetaldehyde in organic synthesis?

This reagent is primarily employed in Wittig-type reactions to synthesize α,β-unsaturated aldehydes, key intermediates in drug discovery and natural product synthesis. For instance:

  • Reaction with aldehydes in DMF at 25°C for 1–4 days yields (E)-3-aryl-2-propenals, critical for curcumin-based anticancer agents .
  • In THF at 50°C for 16 hours, it produces α,β-unsaturated aldehydes (e.g., 58% yield after column chromatography) for resolvin mediator syntheses .
  • NaOCH₃ in methanol accelerates reactions, enabling efficient C–C bond formation .

Q. What are the recommended handling and storage protocols for this compound?

  • Storage : Airtight containers under inert gas (e.g., nitrogen), away from moisture and light. Use explosion-proof ventilation and avoid ignition sources .
  • Safety : Wear gloves, eye protection, and anti-static lab coats. In case of skin contact, wash thoroughly with water .
  • Stability : Degrades upon prolonged exposure to humidity; use anhydrous solvents (e.g., THF dried over molecular sieves) .

Q. Which analytical methods are effective for characterizing this compound and its derivatives?

  • ¹H NMR : Identifies vinyl protons (δ 9–10 ppm) in α,β-unsaturated aldehyde products .
  • TLC/Column Chromatography : Monitors reactions (hexanes/ethyl acetate eluents) and purifies products .
  • Melting Point Analysis : Confirms purity (mp 185–188°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of α,β-unsaturated aldehydes?

  • Solvent Effects : DMF at 25°C gives moderate yields (~50%), while THF at 50°C enhances solubility and efficiency (58% yield) .
  • Stoichiometry : A 1.05:0.95 molar ratio of aldehyde to reagent minimizes side reactions .
  • Catalytic Additives : NaOCH₃ in methanol reduces reaction times by stabilizing intermediates .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives?

  • Unexpected Peaks : Repeat purification via gradient column chromatography (hexanes → ethyl acetate) to remove residual solvents or unreacted starting materials .
  • Stereochemical Ambiguity : Use NOESY or X-ray crystallography to confirm spatial arrangements. Cross-reference J values (e.g., vinyl protons) with literature .

Q. What strategies mitigate purification challenges for thermally sensitive products?

  • Low-Temperature Techniques : Flash chromatography at 0–4°C with chilled solvents prevents decomposition .
  • In Situ Derivatization : Form stable acetals or trimethylsilyl ethers, then cleave under mild conditions (e.g., CSA in CH₂Cl₂/MeOH) .

Q. Methodological Recommendations

  • Reaction Monitoring : Use TLC every 12 hours for slow reactions (1–4 days) to optimize termination points .
  • Moisture Sensitivity : Conduct reactions in flame-dried glassware under nitrogen .
  • Yield Improvement : Pre-activate the reagent by stirring in anhydrous solvent for 30 minutes before adding substrates .

Properties

IUPAC Name

2-(triphenyl-λ5-phosphanylidene)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCAYWAIRTVXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=CC=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175622
Record name (Triphenylphosphoranylidene)acetaldehyde
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Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2136-75-6
Record name 2-(Triphenylphosphoranylidene)acetaldehyde
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Record name (Triphenylphosphoranylidene)acetaldehyde
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Record name (Triphenylphosphoranylidene)acetaldehyde
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Record name (triphenylphosphoranylidene)acetaldehyde
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(Triphenylphosphoranylidene)acetaldehyde
(Triphenylphosphoranylidene)acetaldehyde
(Triphenylphosphoranylidene)acetaldehyde
(Triphenylphosphoranylidene)acetaldehyde

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